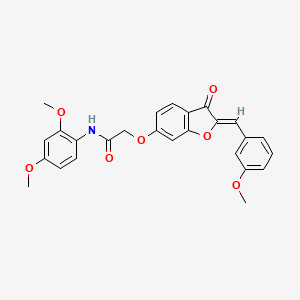![molecular formula C14H15ClN2O2 B2458549 2-chloro-3-{[(isobutyryloxy)imino]methyl}-1-methyl-1H-indole CAS No. 478032-76-7](/img/structure/B2458549.png)
2-chloro-3-{[(isobutyryloxy)imino]methyl}-1-methyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-chloro-3-{[(isobutyryloxy)imino]methyl}-1-methyl-1H-indole” is a chemical compound that can be used for pharmaceutical testing . It is a type of indole derivative . Indoles are significant heterocyclic systems in natural products and drugs. They play a main role in cell biology and have various biologically vital properties .
Molecular Structure Analysis
The molecular structure of “2-chloro-3-{[(isobutyryloxy)imino]methyl}-1-methyl-1H-indole” is not explicitly mentioned in the retrieved papers. For a detailed molecular structure, it would be best to refer to a dedicated chemical database or a chemical structure search tool .Chemical Reactions Analysis
The specific chemical reactions involving “2-chloro-3-{[(isobutyryloxy)imino]methyl}-1-methyl-1H-indole” are not detailed in the retrieved papers. Indole derivatives, in general, are known to undergo various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-chloro-3-{[(isobutyryloxy)imino]methyl}-1-methyl-1H-indole” are not detailed in the retrieved papers. For specific properties like melting point, boiling point, density, molecular formula, molecular weight, and other physical properties, it would be best to refer to a dedicated chemical database .Mechanism of Action
Target of Action
The primary targets of indole derivatives, such as 2-chloro-3-{[(isobutyryloxy)imino]methyl}-1-methyl-1H-indole, are often various cellular receptors . Indole scaffold has been found in many of the important synthetic drug molecules which gave a valuable idea for treatment and binds with high affinity to the multiple receptors helpful in developing new useful derivatives .
Mode of Action
The mode of action of indole derivatives involves their interaction with these cellular receptors. The specific interactions and resulting changes depend on the exact structure of the derivative and the receptor it targets . .
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways, depending on their specific targets. They have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The affected pathways and their downstream effects would depend on the specific biological activity of the compound.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the wide range of biological activities associated with indole derivatives, the effects could potentially include changes in cell signaling, gene expression, or metabolic activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of indole derivatives. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
properties
IUPAC Name |
[(E)-(2-chloro-1-methylindol-3-yl)methylideneamino] 2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2/c1-9(2)14(18)19-16-8-11-10-6-4-5-7-12(10)17(3)13(11)15/h4-9H,1-3H3/b16-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXODPMLPVQBWQQ-LZYBPNLTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)ON=CC1=C(N(C2=CC=CC=C21)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)O/N=C/C1=C(N(C2=CC=CC=C21)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

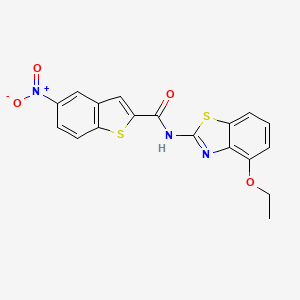

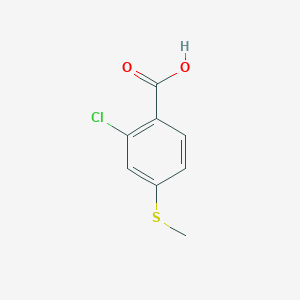
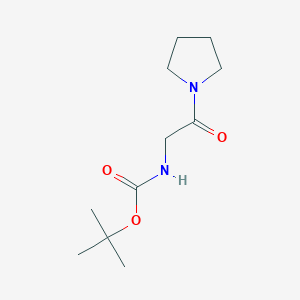
![5,7-Dihydroxy-2-[4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-methoxychromen-4-one](/img/structure/B2458473.png)
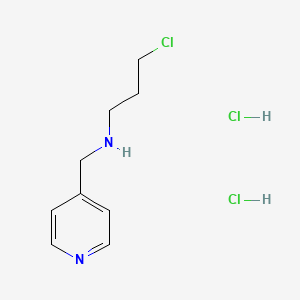
![4-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine](/img/structure/B2458477.png)
![2-((2-(4-ethoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2458478.png)
![2-chloro-N-[(2R)-2-hydroxy-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]pyridine-4-carboxamide](/img/structure/B2458480.png)

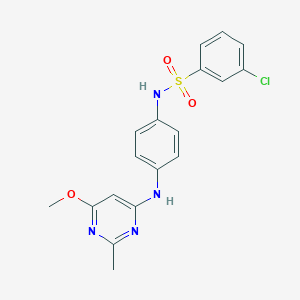
![N-(3-chlorophenyl)-2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetamide](/img/structure/B2458483.png)
![2-[4-(Ethoxymethyl)-3-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2458485.png)
